3-Hydroxydocosanoic acid

Übersicht

Beschreibung

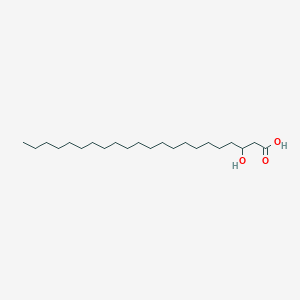

3-hydroxy Docosanoic Acid: 3-hydroxy Behenic Acid or β-hydroxy Docosanoic Acid ) is a very long-chain saturated fatty acid with the chemical formula C22H44O3. It is found in various biological contexts, including lipopolysaccharides from certain bacteria and yeast species .

Vorbereitungsmethoden

Synthetische Wege:: Die synthetischen Wege für 3-Hydroxydocosansäure beinhalten die Hydroxylierung der 22-Kohlenstoff-gesättigten Docosansäure (C22:0)

Industrielle Produktion:: Industrielle Produktionsverfahren für 3-Hydroxydocosansäure sind nicht umfassend dokumentiert. Forschungen zur mikrobiellen Biosynthese und Stoffwechseltechnik könnten Einblicke in eine skalierbare Produktion liefern.

Analyse Chemischer Reaktionen

Reaktionen:: 3-Hydroxydocosansäure kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Oxidative Prozesse können zur Bildung von Hydroperoxiden oder anderen sauerstoffhaltigen Derivaten führen.

Reduktion: Reduktionsreaktionen können gesättigte Fettsäuren oder Alkohole ergeben.

Substitution: Substitutionsreaktionen können funktionelle Gruppen an der Fettsäurekette modifizieren.

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) oder Wasserstoffperoxid (H2O2).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) können verwendet werden.

Substitution: Verschiedene Reagenzien (z. B. Halogene, Alkylierungsmittel) können Substitutionsreaktionen induzieren.

Hauptprodukte:: Die bei diesen Reaktionen gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und der Position der Hydroxylgruppe ab.

Wissenschaftliche Forschungsanwendungen

3-Hydroxydocosansäure hat vielfältige Anwendungen:

Immunologie & Entzündung: Sie kommt in Lipopolysacchariden vor und kann eine Rolle bei Immunantworten spielen.

Stoffwechsel: Als Acyl-CoA-Metabolit beteiligt sie sich an Fettsäure-Verlängerungswegen.

Biologische Signalgebung: Sie wirkt als Agonist für den Orphan-Rezeptor GPR109B und beeinflusst den intrazellulären Kalziumspiegel in Neutrophilen.

5. Wirkmechanismus

Der genaue Mechanismus, über den 3-Hydroxydocosansäure ihre Wirkungen ausübt, ist ein aktives Forschungsfeld. Es ist wahrscheinlich, dass Interaktionen mit spezifischen molekularen Zielstrukturen und Signalwegen beteiligt sind.

Wirkmechanismus

The exact mechanism by which 3-hydroxy Docosanoic Acid exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Obwohl 3-Hydroxydocosansäure aufgrund ihrer langen Kohlenstoffkette und der Hydroxylgruppe einzigartig ist, gibt es andere ähnliche Verbindungen, darunter:

Docosahexaensäure (DHA): Eine mehrfach ungesättigte Omega-3-Fettsäure, die in Fischöl und Algen vorkommt.

Behensäure: Eine gesättigte Fettsäure mit 22 Kohlenstoffen, aber ohne die Hydroxylgruppe.

Biologische Aktivität

3-Hydroxydocosanoic acid (3-OH C22:0) is a long-chain hydroxy fatty acid that has garnered attention due to its diverse biological activities. This compound is primarily characterized by its hydroxyl group at the third carbon of the docosanoic acid chain, which influences its chemical behavior and biological interactions.

This compound is a member of the hydroxy fatty acids (HFAs) family, which are known for their roles in various biological processes. It can be found in several biological sources, including certain bacteria and fungi. Notably, it has been identified in the cell membranes of Chlamydia trachomatis, suggesting a potential role in microbial physiology and pathogenicity .

Antimicrobial Properties

One of the most significant biological activities of this compound is its antimicrobial effect. Studies have shown that hydroxy fatty acids, including 3-OH C22:0, exhibit antifungal properties. For instance, lactic acid bacteria (LAB) produce various hydroxy fatty acids that demonstrate antifungal activity against molds and yeasts, with minimum inhibitory concentrations (MICs) ranging from 10 to 100 μg/ml .

Table 1: Antifungal Activity of Hydroxy Fatty Acids

| Compound | Source | MIC (μg/ml) |

|---|---|---|

| 3-Hydroxydecanoic Acid | Lactobacillus plantarum | 10-100 |

| 3-Hydroxydodecanoic Acid | Lactobacillus plantarum | 10-100 |

| 3-Hydroxytetradecanoic Acid | Lactobacillus plantarum | 10-100 |

| This compound | Chlamydia trachomatis | Not specified |

This antimicrobial activity may be attributed to the disruption of microbial membrane integrity or interference with cellular processes, making hydroxy fatty acids potential candidates for developing new antimicrobial agents.

Metabolic Role

In humans, hydroxy fatty acids like this compound are involved in lipid metabolism and are considered important for energy production. They play a role in the acylcarnitine pathway, which is crucial for transporting fatty acids into mitochondria for beta-oxidation . This metabolic function is particularly significant in conditions such as long-chain fatty acid oxidation disorders (LC-FAOD), where supplementation with medium-chain triglycerides or specific fatty acids can alleviate metabolic stress.

Case Studies and Clinical Relevance

Recent case studies highlight the importance of monitoring hydroxy fatty acid levels in clinical settings. For instance, a case involving a moderately preterm neonate with long-chain hydroxy-acid dehydrogenase deficiency demonstrated elevated levels of specific hydroxy fatty acids, including this compound, which were linked to metabolic disturbances .

The implications of such findings suggest that monitoring these metabolites could be vital for early diagnosis and management of metabolic disorders.

Eigenschaften

IUPAC Name |

3-hydroxydocosanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H44O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(23)20-22(24)25/h21,23H,2-20H2,1H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNPWTPYWWUOMDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H44O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80415254 | |

| Record name | Docosanoic acid, 3-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80415254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89946-08-7 | |

| Record name | 3-Hydroxydocosanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89946-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Docosanoic acid, 3-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80415254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is significant about the discovery of 3-hydroxydocosanoic acid in Chlamydia trachomatis LPS?

A: The identification of this compound (3-OH C22:0) within the LPS of Chlamydia trachomatis is notable because it marks the first instance of this specific fatty acid being found as a constituent of LPS []. This finding contributes to our understanding of the structural diversity of LPS molecules across different bacterial species. Further research is needed to determine the specific role of this compound in C. trachomatis LPS and whether it contributes to the bacterium's pathogenicity or host immune response.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.